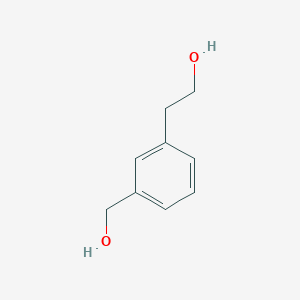

2-(3-(Hydroxymethyl)phenyl)ethanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-(Hydroxymethyl)phenyl)ethanol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. What are the common synthetic routes for 2-(3-(Hydroxymethyl)phenyl)ethanol, and what are their key reaction conditions?

Basic

The compound can be synthesized via sodium borohydride (NaBH₄) reduction of 3-substituted isocoumarins under reflux in methanol at 50°C for 4–24 hours under a nitrogen atmosphere. Excess NaBH₄ (40 mmol) is added in batches, and purity is confirmed via TLC (petroleum ether/ethyl acetate, 9:1) . Alternatively, lithium aluminium tetrahydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C for 12 hours can reduce precursor esters or ketones to yield the diol structure . Both methods require inert atmospheres and post-reaction purification via column chromatography.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key structural features do they identify?

Basic

- FTIR : Identifies hydroxyl (-OH) stretches (3200–3600 cm⁻¹) and aromatic C-H bonds (≈3000 cm⁻¹) .

- ¹H/¹³C NMR : Resolves the hydroxymethyl (-CH₂OH) group (δ ≈ 4.5–4.7 ppm for ¹H; δ ≈ 60–65 ppm for ¹³C) and ethanol moiety (-CH₂CH₂OH, δ ≈ 3.6–3.8 ppm) .

- X-ray crystallography (e.g., SHELX): Determines spatial arrangement and bond angles, critical for resolving stereochemical ambiguities .

Q. How can researchers optimize the reduction step in the synthesis of this compound to improve yield and purity?

Advanced

- Reagent Selection : NaBH₄ is milder and safer for lab-scale reductions, but LiAlH₄ may offer higher selectivity for sterically hindered substrates.

- Reaction Monitoring : Use TLC to track intermediate dihydroisocoumarins and adjust NaBH₄ stoichiometry to prevent over-reduction .

- Purification : Gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) separates diol products from unreacted starting materials . Contradictions in yield (e.g., 70–85%) may arise from varying substrate electronic effects, necessitating DFT calculations to predict reactivity .

Q. What experimental strategies are recommended for analyzing the compound's interactions with alcohol dehydrogenase, considering its hydroxymethyl and ethanol moieties?

Advanced

- Enzyme Kinetics : Use UV-Vis spectroscopy to monitor NAD⁺/NADH conversion at 340 nm, quantifying ethanol oxidation rates .

- Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts hydrogen bonding between the hydroxymethyl group and enzyme active sites (e.g., His-67 in yeast ADH1) .

- Isotopic Labeling : ¹⁸O-labeled ethanol moieties trace metabolic pathways via GC-MS, distinguishing primary vs. secondary alcohol oxidation .

Q. In antimicrobial studies, how should researchers design assays to evaluate this compound derivatives against Gram-positive and Gram-negative bacteria?

Advanced

- Strain Selection : Include Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) as model pathogens .

- MIC Determination : Use broth microdilution (CLSI guidelines) with 96-well plates, comparing derivatives to ampicillin and ciprofloxacin controls .

- Mechanistic Probes : Assess membrane disruption via SYTOX Green uptake assays and biofilm inhibition using crystal violet staining .

Q. How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in this compound derivatives?

Advanced

- Data Collection : High-resolution (≤1.0 Å) X-ray diffraction at low temperature (100 K) minimizes thermal motion artifacts .

- Refinement : SHELXL refines anisotropic displacement parameters for non-H atoms, while hydrogen bonding networks are validated via Olex2 visualization .

- Twinned Data : For challenging crystals, SHELXD/SHELXE pipelines deconvolute overlapping reflections via dual-space methods .

属性

CAS 编号 |

4866-86-8 |

|---|---|

分子式 |

C9H12O2 |

分子量 |

152.19 g/mol |

IUPAC 名称 |

2-[3-(hydroxymethyl)phenyl]ethanol |

InChI |

InChI=1S/C9H12O2/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6,10-11H,4-5,7H2 |

InChI 键 |

WOCUJNMOJXQNGJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)CO)CCO |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。